The molecule contains a cycloheptane ring and two diphenyl-dihydrooxazole groups. Cyclophanes, which include cycloheptanes, can be used as hosts in supramolecular chemistry , a field focused on the interactions between molecules. Dihydrooxazoles can act as ligands, which are molecules that bind to metals. This suggests (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) could be a candidate for research in these areas.
Limited commercial availability suggests the compound might be relatively new or used in specialized research.
The compound (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 540.6940 g/mol. It is characterized by its unique structural features, including a cycloheptane backbone and two 4,5-diphenyl-4,5-dihydrooxazole moieties. This compound is often used in research settings due to its potential applications in various fields such as medicinal chemistry and materials science. Its CAS number is 2828432-01-3 and it has been noted for its high purity of 97% in commercial preparations .
The chemical behavior of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can be explored through various reactions typical of oxazoles. These may include:
These reactions can lead to derivatives with altered biological or chemical properties.
Research into the biological activity of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has indicated potential pharmacological effects. Compounds containing oxazole rings are often investigated for their:
The synthesis of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves multi-step organic synthesis techniques. Common methods may include:
These synthetic routes require careful control of reaction conditions to ensure high yield and purity.
The applications of (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) span several fields:
Interaction studies involving (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) are crucial for understanding its biological mechanisms. These studies might involve:
Such interactions can provide insight into its therapeutic potential and safety profile.
Several compounds share structural similarities with (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole). Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Diphenylaminooxazole | Contains an amino group instead of a cycloheptane backbone | Known for strong fluorescent properties |
2-Diphenylphosphinoyloxazole | Phosphine oxide substituent | Exhibits different reactivity profiles |
3-Diphenylthiooxazole | Contains a sulfur atom in place of nitrogen | Displays unique electronic properties |
These compounds illustrate variations in substituents that can significantly alter their chemical behavior and biological activity compared to (4S,4'S,5R,5'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole).